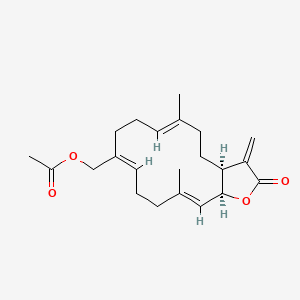

Lobocrassolide

Description

Lobocrassolide is a cytotoxic cembranoid diterpene first isolated from the soft coral Lobophytum crassum (Alcyoniidae family) in marine biodiscovery studies. Its structure features a 14-membered cembrane skeleton with oxygenated functional groups, including a characteristic α,β-unsaturated lactone ring, which is critical for its bioactivity . Initial pharmacological evaluations revealed potent cytotoxicity against multiple cancer cell lines, particularly P-388 mouse lymphocytic leukemia cells (ED50 = 0.012 μg/mL), making it a compound of significant interest in anticancer drug discovery .

Properties

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

[(3aS,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-yl]methyl acetate |

InChI |

InChI=1S/C22H30O4/c1-15-7-5-9-19(14-25-18(4)23)10-6-8-16(2)13-21-20(12-11-15)17(3)22(24)26-21/h7,10,13,20-21H,3,5-6,8-9,11-12,14H2,1-2,4H3/b15-7+,16-13+,19-10-/t20-,21-/m0/s1 |

InChI Key |

BQLGBTBCQXLEOZ-LNIGDVTASA-N |

Isomeric SMILES |

C/C/1=C\CC/C(=C/CC/C(=C/[C@H]2[C@@H](CC1)C(=C)C(=O)O2)/C)/COC(=O)C |

Canonical SMILES |

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)COC(=O)C |

Synonyms |

lobocrassolide |

Origin of Product |

United States |

Comparison with Similar Compounds

Lobohedleolide

- Structure : Contains an α,β-unsaturated carboxylic acid system instead of a lactone ring.

- Key Difference : The absence of a lactone ring in lobohedleolide correlates with reduced cytotoxicity compared to this compound, highlighting the lactone moiety’s role in enhancing potency.

Lobomichaolide and Crassolide

- Structure: Both are cembranolides with lactone rings but differ in side-chain oxygenation patterns.

- Bioactivity: Compound A549 (ED50, μg/mL) HT-29 (ED50, μg/mL) P-388 (ED50, μg/mL) this compound 2.99 2.70 0.012 Lobomichaolide 0.38 0.37 0.34 Crassolide 0.39 0.26 0.08 Lobomichaolide and crassolide demonstrate superior activity against lung (A549) and colon (HT-29) adenocarcinoma cells compared to this compound. However, this compound’s exceptional potency against P-388 cells suggests unique target specificity .

Crassumols (A–C)

- Structure: Cembranoids with varying hydroxylation and epoxidation patterns.

- Bioactivity : Crassumol C shows moderate cytotoxicity (ED50 = 3.1–5.8 μg/mL across cell lines), significantly weaker than this compound. The absence of a lactone ring in crassumols further underscores the lactone’s importance in bioactivity .

Mechanistic and Selectivity Insights

- Lactone vs. Carboxylic Acid Systems : Compounds with α,β-unsaturated lactones (e.g., this compound, crassolide) generally exhibit stronger cytotoxicity than those with carboxylic acid systems (e.g., lobohedleolide). This aligns with studies showing lactones’ enhanced electrophilic reactivity, facilitating interactions with cellular nucleophiles like glutathione .

- Side-Chain Modifications : this compound’s side-chain hydroxyl groups may improve solubility and membrane permeability, contributing to its low ED50 against P-388 cells. In contrast, crassolide’s methyl ester groups might limit bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.